1-(2,2-difluoroethyl)-1H-pyrazol-3-amine
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Overview
Description
1-(2,2-Difluoroethyl)-1H-pyrazol-3-amine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoroethyl group attached to a pyrazole ring, which imparts unique chemical and physical properties. The compound’s structure makes it a valuable candidate for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents . This reaction is often carried out under controlled conditions to ensure the selective introduction of the difluoroethyl group. Industrial production methods may involve the use of advanced catalytic systems to enhance yield and purity .
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The difluoroethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s ability to bind to certain enzymes and receptors, influencing their activity. This interaction can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-1H-pyrazol-3-amine can be compared with other difluoromethylated pyrazole derivatives, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole . While both compounds share similar structural features, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Other similar compounds include difluoroalkanes and difluoroethylarenes, which also exhibit unique reactivity and applications .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3/c6-4(7)3-10-2-1-5(8)9-10/h1-2,4H,3H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUJFYRUNRRGQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006462-38-9 |
Source
|
Record name | 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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